2-Pyridinemethanimine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-5-6-3-1-2-4-8-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMMOMRSHUTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330014 | |
| Record name | 2-Pyridinemethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7166-34-9 | |
| Record name | 2-Pyridinemethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of 2 Pyridinemethanimine Based Ligands
Ligand Denticity and Coordination Modes
The versatility of 2-Pyridinemethanimine-based ligands is evident in their ability to adopt various coordination modes, primarily functioning as bidentate or tridentate ligands. This flexibility is a key factor in the construction of complex molecular architectures.
Bidentate Coordination Pathways
In many instances, this compound and its derivatives act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the imine nitrogen. This mode of coordination results in the formation of a stable five-membered chelate ring. The stability of these complexes is enhanced by the chelate effect, which favors the formation of cyclic structures over more strained acyclic arrangements. The specific pathway of bidentate coordination can be influenced by the nature of the substituents on the imine carbon and the reaction conditions.
Tridentate Coordination and Competitive Binding Interactions
Certain derivatives of this compound can exhibit tridentate coordination. This typically occurs when a substituent on the imine carbon or the pyridine ring contains an additional donor atom, such as another nitrogen or an oxygen atom. In such cases, competitive binding interactions can arise, where different potential donor atoms vie for coordination to the metal center. The outcome of this competition is often dictated by factors such as the HSAB (Hard and Soft Acids and Bases) principle, the steric hindrance around the potential coordination sites, and the geometric preferences of the metal ion. For instance, a ligand with both nitrogen and oxygen donor atoms might preferentially bind to a harder metal ion through the oxygen atom and to a softer metal ion through the nitrogen atom.
Influence of Ligand Conformation on Metal Coordination Geometry
The conformational flexibility of this compound-based ligands plays a crucial role in determining the final geometry of the metal complex. Rotation around the C-N and C-C single bonds allows the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions. This can lead to a range of coordination geometries, from tetrahedral and square planar to octahedral and more complex polyhedra. The interplay between the ligand's preferred conformation and the metal's ideal coordination geometry can result in distorted structures with unique chemical and physical properties. For example, bulky substituents may force the ligand into a specific conformation that, in turn, dictates a less common coordination geometry for the metal ion.
Formation of Transition Metal Complexes
The ability of this compound-based ligands to form stable complexes with a variety of transition metals has led to extensive research into their synthesis and characterization. Iron(II) and cobalt(II) complexes are of particular interest due to their fascinating structural chemistry, including the formation of helical superstructures.
Iron(II) Coordination Complexes and Helical Structures
Iron(II) ions readily react with this compound-based ligands to form a variety of coordination complexes. A noteworthy feature of these systems is the propensity to form helical structures, where multiple ligand strands wrap around the metal centers. In these self-assembled architectures, the ligands are arranged in a helical fashion, leading to chiral supramolecular structures. The formation of these helicates is driven by the coordination preferences of the Fe(II) ion, typically for an octahedral geometry, and the steric and electronic properties of the ligands. The pitch and handedness of the helix can be controlled by modifying the ligand structure, for instance, by introducing chiral centers or bulky substituents.
Table 1: Selected Iron(II) Complexes with this compound-Based Ligands
| Complex Formula | Coordination Geometry | Structural Motif |
|---|---|---|
| [Fe(L)₃]²⁺ | Distorted Octahedral | Mononuclear |
| [Fe₂(L)₃]⁴⁺ | Octahedral | Dinuclear Helicate |
| [Fe₃(L)₄]⁶⁺ | Octahedral | Trinuclear Helicate |
(L represents a generic this compound-based bidentate ligand)
Cobalt(II) Coordination Complexes and Helical Architectures
Similar to iron(II), cobalt(II) forms a range of coordination complexes with this compound-based ligands, including the formation of intricate helical architectures. The d⁷ electronic configuration of Co(II) allows for flexibility in coordination number and geometry, leading to a rich structural diversity. The self-assembly of cobalt(II) helicates is governed by similar principles to their iron(II) counterparts, with the ligand design being a critical factor in directing the final structure. These cobalt(II) complexes often exhibit interesting magnetic and electronic properties, stemming from the specific arrangement of the metal ions and ligands within the helical framework.
Table 2: Selected Cobalt(II) Complexes with this compound-Based Ligands
| Complex Formula | Coordination Geometry | Structural Motif |
|---|---|---|
| [Co(L)₂Cl₂] | Tetrahedral | Mononuclear |
| [Co(L)₃]²⁺ | Octahedral | Mononuclear |
| [Co₂(L)₃]⁴⁺ | Distorted Octahedral | Dinuclear Helicate |
(L represents a generic this compound-based bidentate ligand)
Ruthenium(II) Complexes in Organometallic Systems and Ionic Liquids
Ruthenium(II) complexes incorporating pyridine-imine ligands have garnered significant interest due to their versatile applications, particularly in catalysis. These complexes are often synthesized from precursors like Ru3(CO)12, reacting with pyridine imines in refluxing toluene. The resulting organometallic ruthenium complexes have been well-characterized using various spectroscopic methods, including elemental analysis, Fourier transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Single-crystal X-ray diffraction analysis has been instrumental in determining their precise molecular structures. researchgate.net
A notable characteristic of these complexes is their high catalytic activity. For instance, they have demonstrated remarkable efficiency in the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net This transformation is typically achieved rapidly, often within minutes, using an oxidant such as N-methylmorpholine-N-oxide. researchgate.net
The coordination environment around the Ruthenium(II) center is a key determinant of the complex's properties. In many pyridyl-imine-thioether complexes, the ligands act as tridentate neutral donors, binding to the metal in a meridional fashion and resulting in an octahedral geometry. researchgate.net Ruthenium(II) polypyridyl complexes also serve as versatile precursors or "metalloligands" for synthesizing more complex homo- and heterodinuclear structures. acs.org For example, an organometallic moiety can be bonded to a ruthenium(II) polypyridine unit to create novel molecular architectures. acs.org
Furthermore, non-organometallic ruthenium(II) polypyridyl complexes, such as those containing terpyridine (terpy) and a bidentate N,N-donor ligand, have been shown to catalyze hydride transfer reactions. These complexes can facilitate the conversion of NAD+ to 1,4-NADH, a reaction of significant biological relevance. nih.gov The reactivity of these complexes is influenced by the electronic properties of the spectator ligands. nih.gov
Copper(I) Coordination Complexes
Copper(I), with its d10 electron configuration, readily forms complexes with pyridine-based ligands, typically exhibiting coordination numbers of two, four, or six, leading to linear, tetrahedral, or octahedral geometries, respectively. jscimedcentral.comjscimedcentral.com The synthesis of Copper(I) complexes with this compound and related ligands is often straightforward, involving the reaction of a copper(I) salt, such as CuI or [Cu(CH3CN)4]ClO4, with the respective ligand under inert conditions. researchgate.netijrrjournal.com
NMR spectroscopy is a powerful tool for studying the behavior of these complexes in solution. Variable-temperature 1H NMR studies can be used to investigate the fluxional behavior of the ligands around the copper(I) center. researchgate.net Infrared (IR) spectroscopy provides information about the vibrational modes of the complex, including the coordination of the pyridine ligands. jscimedcentral.com
The nature of the counter-anions and any auxiliary ligands present can influence the final structure of the complex. For instance, in complexes with tris(2-pyridylmethyl)amine (TPMA), the coordination of small auxiliary ligands like acetonitrile (B52724) or bromide results in the TPMA acting as a tetradentate ligand. However, with larger auxiliary ligands like triphenylphosphine, partial dissociation of one of the pyridyl arms of the TPMA ligand can occur. researchgate.net
Table 1: Selected Copper(I) Complexes and their Characterization Data
| Complex | Coordination Geometry | Characterization Techniques |
|---|---|---|
| [Cu(TPMA)(CH3CN)]+ | Tetrahedral | X-ray Crystallography, NMR, IR |
| [Cu(TPMA)Br] | Distorted Tetrahedral | X-ray Crystallography, NMR |
| [Cu(TPMA)(PPh3)]+ | Tetrahedral (with one dissociated pyridyl arm) | NMR |
Palladium(II) Complexes and Their Role in Catalytic Systems
Palladium(II) complexes featuring pyridine-imine and related pyridine-based ligands are of significant importance due to their extensive applications in catalysis, particularly in cross-coupling reactions. These complexes typically adopt a square planar geometry, which is favorable for catalytic processes. nih.govkfupm.edu.sa
The synthesis of these complexes often involves the reaction of a palladium(II) salt, such as PdCl2 or palladium acetate, with the appropriate pyridine-containing ligand. kfupm.edu.samdpi.comsemanticscholar.org The electronic properties of the pyridine ligand, such as its basicity, can have a substantial impact on the catalytic activity of the resulting complex. Generally, an increase in the basicity of the ligand leads to a higher reaction yield in catalytic applications. nih.gov
One of the most prominent applications of these Palladium(II) complexes is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govsemanticscholar.orgrsc.org These complexes have proven to be highly efficient precatalysts for this reaction, often requiring only a small catalyst loading (e.g., 0.1 mol%) to achieve high yields under mild conditions. rsc.org They are also active in other catalytic transformations, including the Heck cross-coupling reaction, transfer hydrogenation, and the homocoupling of alkynes. nih.govrsc.org
Mechanistic studies have highlighted the crucial role of the pyridine nitrogen in the catalytic cycle. For instance, in the palladium-catalyzed hydrolysis of imines, the coordination of the pyridine moiety to the palladium center is believed to increase the polarity of the C=N bond, facilitating the hydrolytic cleavage. mdpi.com The catalytic activity can be influenced by various factors, including the nature of the co-ligand, the binding mode of the primary ligand, and the nuclearity of the complex (i.e., whether it is mononuclear or polynuclear). rsc.org
Table 2: Catalytic Activity of Palladium(II)-Pyridine Complexes in Suzuki-Miyaura Coupling
| Catalyst Precursor | Reaction | Yield (%) |
|---|---|---|
| [Pd(4-X-py)2Cl2] | 4'-bromoacetophenone + phenylboronic acid | >90 |
| Tetranuclear Pd(II)-imidazo[1,5-a]pyridine complex | Various aryl halides + arylboronic acids | High |
Exploration of Other Relevant Metal Complexes
The versatility of this compound and related pyridine-based ligands extends to a wide range of transition metals beyond ruthenium, copper, and palladium. The coordination chemistry of these ligands has been explored with various metals, leading to complexes with diverse geometries and properties. libretexts.org
Nickel(II) Complexes: Nickel(II), with its d8 electron configuration, commonly forms four-coordinate square planar complexes with pyridine ligands. These complexes are typically stable and can be synthesized by reacting a Ni(II) salt with the pyridine ligand. jscimedcentral.com
Silver(I) Complexes: Silver(I) (d10 configuration) often forms linear two-coordinate complexes or four-coordinate tetrahedral and square planar complexes with pyridine ligands. Silver(I)-pyridine complexes can be photosensitive and are typically prepared by reacting a silver salt with the pyridine ligand in an appropriate solvent. jscimedcentral.com
Platinum(II) Complexes: Similar to Palladium(II), Platinum(II) (d8) forms square planar complexes with pyridine-based ligands. These complexes have been investigated for their catalytic activity in reactions such as arene H/D exchange. umich.edu The kinetic inertness of the Pt-N bond compared to the Pd-N bond can influence the conditions required for complex formation and their subsequent reactivity. acs.org
Lead(II) Complexes: The reaction of 2-(hydroxymethyl)pyridine with lead(II) salts has led to the formation of novel polynuclear complexes. These include a tetranuclear Pb4O4 cubane structure and a two-dimensional network based on Pb2O2 units, which further assemble into three-dimensional supramolecular networks through π-π stacking and other weak interactions. nih.gov
The coordination number and geometry of the resulting metal complex are influenced by factors such as the specific metal ion, its oxidation state, the stoichiometry of the reaction, and the nature of the solvent and counter-ions present. jscimedcentral.comlibretexts.org
Supramolecular Assembly and Architecture Formation
Principles of Self-Assembly in Coordination Systems
The formation of complex supramolecular structures from this compound-based ligands and metal ions is governed by the principles of coordination-driven self-assembly. This process relies on the highly directional and predictable nature of metal-ligand coordination bonds to construct well-defined two- and three-dimensional architectures. acs.org The energy of these metal-ligand bonds is intermediate between strong covalent bonds and weak non-covalent interactions, which allows for a balance of stability and reversibility, a key feature of self-assembly. acs.org
The final structure of the assembled species is dictated by the geometric information encoded in the ligands and the coordination preferences of the metal center. For instance, the combination of linear or bent pyridine-based ligands with metal ions that have specific coordination angles (e.g., 90° for square planar Pd(II) or Pt(II)) can lead to the formation of discrete macrocycles, such as molecular squares. semanticscholar.orgacs.org
Several factors can influence the self-assembly process:
Ligand Design: The flexibility or rigidity of the ligand backbone, the number and orientation of binding sites, and the presence of other functional groups all play a crucial role.
Metal Coordination Geometry: The inherent symmetry and coordination number of the metal ion direct the spatial arrangement of the ligands.
Solvent and Counter-ions: The polarity of the solvent and the nature of the counter-ions can affect the thermodynamics and kinetics of the assembly process, sometimes by stabilizing intermediates or influencing the solubility of the final product. nih.gov
Non-covalent Interactions: In addition to coordination bonds, weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in the stabilization and packing of the supramolecular architectures in the solid state. nih.gov
The reversibility of the coordination bonds allows for "error-checking" during the assembly process, where kinetically formed, less stable structures can dissociate and reassemble into the thermodynamically most stable product. nih.gov This dynamic nature is a hallmark of supramolecular chemistry and enables the formation of intricate and highly ordered structures.
Discovery of Novel Supramolecular Clusters and Frameworks
The principles of self-assembly have been successfully applied to create a variety of novel supramolecular structures using pyridine-imine and related ligands. These range from discrete molecular cages and macrocycles to extended one-, two-, and three-dimensional networks.
One remarkable example is the formation of a threefold diamondoid supramolecular network from a lead(II) complex of 2-(hydroxymethyl)pyridine. This structure is based on tetranuclear Pb4O4 cubane cores which are then interconnected through π-π stacking interactions between the pyridine rings of the ligands. nih.gov Another lead(II) complex of the same ligand forms a two-dimensional (4,4) network that is further extended into a three-dimensional architecture via π-π stacking and C-H···O interactions. nih.gov
The combination of cis-protected palladium(II) complexes with linear pyridine-based ligands, such as 4,4'-bipyridine, is a well-established strategy for constructing molecular squares. acs.orgscilit.com By using tridentate pyridine-based ligands with the same palladium(II) precursor, it is possible to form three-dimensional, cage-like structures. semanticscholar.orgscilit.com
Advanced Structural Elucidation of Coordination Compounds
A comprehensive understanding of the coordination compounds formed from this compound-based ligands necessitates the use of sophisticated analytical techniques. These methods provide detailed insights into the molecular structure, connectivity, and the subtle changes that occur during chemical reactions or in response to external stimuli.
Single-Crystal X-ray Diffraction Analysis for Molecular Structure Determination
The data obtained from SCXRD analysis are fundamental to understanding the supramolecular interactions that govern the crystal packing. It allows for the detailed visualization of hydrogen bonds, π-π stacking, and other non-covalent interactions that contribute to the stability and dimensionality of the supramolecular architecture. For instance, in a hypothetical complex, SCXRD could reveal how intermolecular hydrogen bonds between coordinated water molecules and the nitrogen atoms of the pyridine rings link individual complex units into a one-, two-, or three-dimensional network.
Table 1: Hypothetical Crystallographic Data for a this compound Metal Complex
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂Cl₂FeN₄ |
| Formula Weight | 355.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.45(1) |
| Volume (ų) | 975.4(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.418 |
| R-factor (%) | 4.5 |
This table presents hypothetical data for illustrative purposes.
Spectroscopic Techniques for Reactivity and Structural Changes
While SCXRD provides a static picture of the crystalline state, spectroscopic techniques are invaluable for studying the behavior of this compound coordination compounds in solution, monitoring their formation, and investigating their reactivity.
High-Resolution Mass Spectrometry (HRMS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for identifying and characterizing supramolecular species in solution. It allows for the precise determination of the mass-to-charge ratio of intact coordination complexes and can provide evidence for the formation of multinuclear assemblies or host-guest complexes. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer insights into the connectivity and stability of the coordination compounds.
UV-Vis Spectroscopy is a versatile technique for monitoring the formation of coordination complexes and studying their electronic properties. The coordination of a this compound ligand to a metal ion typically results in changes in the electronic absorption spectrum, such as shifts in the absorption maxima (λmax) or the appearance of new charge-transfer bands. These changes can be monitored during a titration of the ligand with a metal salt to determine the stoichiometry and stability constant of the resulting complex.
pH Monitoring is crucial when the formation or stability of a this compound-based coordination compound is dependent on the acidity or basicity of the solution. Changes in pH can affect the protonation state of the ligand or coordinated solvent molecules, leading to structural transformations or changes in the coordination mode. By systematically varying the pH and observing the corresponding changes in the UV-Vis spectrum or other spectroscopic signatures, the pH-dependent behavior of the system can be elucidated. For example, a shift in the λmax of a complex as a function of pH can indicate a change in the coordination environment of the metal ion.
Table 2: Spectroscopic Data for a Hypothetical this compound Complex Formation
| Technique | Observation | Interpretation |
| High-Resolution Mass Spectrometry (ESI-MS) | A peak corresponding to [M + L + Cl]⁺ is observed, where M is the metal and L is the ligand. | Formation of a 1:1 metal-ligand complex with a chloride counter-ion. |
| UV-Vis Spectroscopy | Upon addition of the metal salt to the ligand solution, a new absorption band appears at a longer wavelength. | Evidence of metal-ligand coordination and the formation of a charge-transfer complex. |
| pH Monitoring with UV-Vis | The intensity of the charge-transfer band decreases significantly as the pH is lowered from 7 to 3. | The complex is likely unstable in acidic conditions due to protonation of the ligand. |
This table presents hypothetical data for illustrative purposes.
By combining the detailed structural information from single-crystal X-ray diffraction with the dynamic and solution-state insights from various spectroscopic techniques, a comprehensive understanding of the coordination chemistry of this compound-based ligands can be achieved. This knowledge is essential for the targeted design and synthesis of novel supramolecular materials with tailored properties and functions.
Catalytic Applications and Mechanistic Investigations
Polymerization Catalysis Initiated or Mediated by 2-Pyridinemethanimine-Based Complexes
This compound and its derivatives have emerged as versatile ligands in the field of polymerization catalysis. Their ease of synthesis and the tunability of their electronic and steric properties by modifying the imine substituent make them attractive for designing catalysts for various polymerization reactions. These ligands, often in complex with transition metals like copper, iron, and nickel, have shown significant efficacy in mediating controlled radical polymerizations and transition metal-catalyzed olefin polymerizations.
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. iarjset.comfrontiersin.org The core of ATRP is a reversible redox process catalyzed by a transition metal complex, which cycles between a lower and a higher oxidation state, activating and deactivating the growing polymer chains. iarjset.com this compound-based ligands have been extensively utilized in copper-mediated ATRP, where they form active and soluble catalyst complexes. iarjset.comresearchgate.net
The copper-catalyzed ATRP of styrene (B11656) has been successfully mediated by complexes formed with N-alkyl-2-pyridinemethanimine ligands. researchgate.netacs.org In these systems, a copper(I) halide (typically CuBr) complexed with the pyridinemethanimine ligand acts as the activator, and the corresponding copper(II) dihalide complex serves as the deactivator. The polymerization of styrene using these catalysts generally demonstrates good control, leading to polymers with a linear increase in molecular weight with monomer conversion and relatively low polydispersity. researchgate.netiarjset.com
A key finding in this area is the influence of the N-alkyl substituent on the ligand. Research has shown that increasing the length of the alkyl chain on the imine nitrogen, for instance from propyl to octyl, enhances the solubility of the copper catalyst complex in non-polar solvents like xylene, which are commonly used for styrene polymerization. researchgate.net This improved solubility transitions the catalytic process from a heterogeneous to a more homogeneous system, resulting in better control over the polymerization and the production of polystyrene with narrower molecular weight distributions. researchgate.net For example, N-(n-octyl)-2-pyridinemethanimine (OPMI) has been noted as a particularly effective ligand for achieving homogeneous ATRP. iarjset.com
Table 1: Effect of N-Alkyl-2-pyridinemethanimine Ligands on Styrene ATRP
| Ligand | N-Alkyl Group | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| N-propyl-2-pyridinemethanimine | Propyl | CuBr/Ligand | Lower catalyst solubility in non-polar media. | researchgate.net |
The control over ATRP is highly dependent on the structure of the this compound ligand and the polarity of the reaction solvent. Structural modifications to the ligand, particularly the steric and electronic nature of the substituent on the imine nitrogen, significantly affect the stability and activity of the catalyst complex.
Increasing the length of the N-alkyl chain from propyl to octyl in N-alkyl-2-pyridinemethanimine ligands improves the solubility of the Cu(I)Br catalyst complex in bulk monomer and non-polar solvents like toluene. researchgate.netresearchgate.net This enhanced solubility is crucial for maintaining a homogeneous catalytic system, which in turn leads to better control over the polymerization, yielding polymers with narrower polydispersity indices (PDI ≤ 1.2). researchgate.net The use of a more polar solvent like tetrahydrofuran (B95107) (THF) can also improve control compared to toluene, resulting in initiator efficiencies closer to theoretical values. researchgate.net The choice of solvent can influence the equilibrium between the active and dormant species, thereby affecting the polymerization rate and control. researchgate.netscilit.com
Table 2: Influence of Ligand and Solvent on ATRP of Methacrylates | Ligand | Monomer | Solvent | PDI (Mw/Mn) | Key Observation | Reference | | --- | --- | --- | --- | --- | | N-(n-propyl)-2-pyridinemethanimine (PPMI) | Lauryl Methacrylate (LMA) | Toluene | >1.2 | Lower catalyst solubility, less control. | researchgate.net | | N-(n-octyl)-2-pyridinemethanimine (OPMI) | Lauryl Methacrylate (LMA) | Bulk | ≤1.2 | Increased alkyl chain length improves catalyst solubility and control. | researchgate.netresearchgate.net | | N-(n-octyl)-2-pyridinemethanimine (OPMI) | Lauryl Methacrylate (LMA) | Toluene | ≤1.2 | Solvent use further narrows PDI compared to bulk. | researchgate.net |
While copper is the most common metal in ATRP, there is growing interest in using more environmentally benign and abundant metals like iron. cmu.edunih.gov Iron-based catalysts, often employing phosphine-containing ligands, have been developed for the ATRP of monomers like styrene and methacrylates. cmu.edu These systems are considered analogous to the this compound systems due to the use of a nitrogen-containing pyridine (B92270) ring, though paired with a phosphine (B1218219) donor instead of an imine.
In these iron-mediated ATRP systems, the electronic properties of the phosphine ligands are critical. Ligands with electron-donating substituents, such as methoxy (B1213986) groups on triarylphosphines, tend to increase the catalyst's activity. cmu.edu The mechanism can sometimes involve the in-situ reduction of an Fe(III) precursor by the phosphine ligand to generate the active Fe(II) catalyst, a process akin to Activators Generated by Electron Transfer (AGET) ATRP. cmu.edu The choice of ligand influences not only the polymerization rate but also the degree of control, with well-designed ligands leading to polymers with narrow molecular weight distributions (Mw/Mn ~ 1.1). cmu.edu The development of these catalysts highlights the versatility of pyridine-based ligand scaffolds in mediating ATRP with different transition metals.
Complexes of late transition metals (e.g., iron, cobalt, nickel) featuring (imino)pyridine ligands, which are structurally related to this compound, are highly effective catalysts for olefin polymerization. mdpi.comresearchgate.net These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), can polymerize ethylene (B1197577) and other α-olefins with remarkable activities. mdpi.comle.ac.uk
The structure of the (imino)pyridine ligand, particularly the steric bulk of the substituents on the aryl group of the imine, plays a crucial role in determining the catalyst's activity, thermal stability, and the properties of the resulting polymer. mdpi.comle.ac.uk For instance, cobalt complexes with bulky dibenzhydryl groups on the N-aryl substituent of a bis(imino)pyridine ligand have shown enhanced catalytic activity and thermal stability in ethylene polymerization, reaching activities as high as 9.87 × 10⁶ g mol⁻¹ h⁻¹. mdpi.com Similarly, nickel complexes with iminopyridyl ligands can achieve extremely high ethylene oligomerization/polymerization activities in the range of 10⁶–10⁷ g mol⁻¹ h⁻¹. nih.gov The ligand framework allows for fine-tuning of the catalyst to produce polyolefins ranging from low-molecular-weight waxes to high-molecular-weight polymers. nih.govd-nb.info
2-Iminopyridine-based nickel and iron complexes are also prominent catalysts for the selective dimerization of ethylene to form 1-butene, a valuable comonomer. researchgate.netprinceton.edu Upon activation with an aluminum co-catalyst like Et₂AlCl or MAO, these complexes can exhibit very high catalytic activities. researchgate.net
For example, nickel(II) complexes with 2-iminopyridine ligands bearing electron-withdrawing substituents have demonstrated ethylene dimerization activities up to 19.2 × 10⁶ g of oligomers·(mol Ni)⁻¹ h⁻¹. researchgate.net The ligand structure is key to controlling selectivity. Molybdenum complexes with pyridine(diimine) ligands have also been shown to catalyze the dimerization of ethylene to 1-butene, which can be followed by dehydrogenation to form butadiene. princeton.edu The catalytic cycle for dimerization typically involves the formation of a metal-hydride active species, followed by ethylene insertion, and subsequent β-hydride elimination to release the butene product and regenerate the catalyst. The steric and electronic environment provided by the this compound-type ligand is critical for facilitating these steps efficiently and selectively.
Atom Transfer Radical Polymerization (ATRP) Systems
Other Catalytic Transformations
The utility of this compound and its derivatives extends beyond a single reaction type, finding application in a range of catalytic processes. The inherent electronic and steric properties of the pyridyl-imine scaffold can be fine-tuned through substitution, allowing for the development of catalysts for specific transformations.
Ruthenium-Catalyzed Reactions and Ligand Exchange Processes
Complexes featuring this compound-type ligands are notable in ruthenium catalysis. A key aspect of their reactivity involves ligand exchange, a fundamental process where a ligand bonded to the metal center is replaced by another. fiveable.me This process is critical for catalyst activation and the progression of the catalytic cycle.
Ruthenium(II) complexes incorporating N-hexyl-2-pyridinemethanimine have been synthesized as ionic liquids. kobe-u.ac.jp These compounds demonstrate stimuli-responsive behavior, undergoing in-situ ligand exchange reactions. For instance, the exchange of a carbon monoxide (CO) ligand for other ligands like acetonitrile (B52724) (MeCN), dimethyl sulfoxide (B87167) (DMSO), or dimethyl sulfide (B99878) (SMe2) can be initiated by UV photoirradiation. kobe-u.ac.jp Conversely, other ligand exchanges in these systems occur thermally. kobe-u.ac.jp The nature of the ancillary ligand has a pronounced effect on the physical properties and chemical reactivity of the resulting complex. kobe-u.ac.jp The stability and reactivity of such precatalysts are often dictated by the lability of certain ligands; for example, an exchangeable water ligand in some Ru(II) complexes allows for rapid activation through sequential ligand exchange. nih.gov
The stereochemistry of ruthenium carbonyl complexes with pyridyl-imine ligands can sometimes be controlled by altering reaction conditions, leading to either kinetically or thermodynamically favored products. researchgate.net Furthermore, the exchange of halide ligands (e.g., replacing chlorides with bromides or iodides) in ruthenium benzylidene complexes can be used to modulate the electronic properties of the metal center, thereby influencing catalytic activity and selectivity. mdpi.com Studies involving artificial metalloenzymes have also shown that ruthenium cofactors can be activated for transfer hydrogenation by exchanging their original bipyridine ligands for protein side chains, a process that can increase reaction rates by over 30-fold compared to the small-molecule catalyst alone. nih.gov
| Initial Ligand (L) | Exchanged Ligand | Stimulus | Product Complex |
|---|---|---|---|
| CO | MeCN | UV Photoirradiation | [Ru(Cp)(L1)(MeCN)]Tf2N |
| CO | SMe2 | UV Photoirradiation | [Ru(Cp)(L1)(SMe2)]Tf2N |
| CO | DMSO | UV Photoirradiation | [Ru(Cp)(L1)(DMSO)]Tf2N |
| MeCN, SMe2, DMSO | Various | Thermal | Not Specified |
Potential in C-C Activation Reactions with Related Ligand Architectures
Ligands with architectures related to this compound, particularly N-pyridyl imines, are effective in directing C-H activation, a key step in forming new carbon-carbon (C-C) bonds. While ruthenium has been used for C-H activation, rhodium catalysts with pyridyl-imine type directing groups have been extensively studied for their ability to facilitate the ortho-alkylation of arenes. nih.govescholarship.org
In these reactions, the pyridyl nitrogen of the ligand coordinates to the rhodium center, positioning it to activate a C-H bond on the imine's aryl group. This forms a metallacyclic intermediate which can then react with an olefin to forge a new C-C bond. nih.govescholarship.org A similar directing-group strategy has been employed with iron catalysts, where an imine group at the para-position of a pyridine ring directs the ortho-arylation of the pyridine. beilstein-journals.org The reactivity of the ligand backbone itself has also been explored, with studies on 1,3-di-(2-pyridyl)-2-azaallyl ligands on iron centers demonstrating reversible C-C bond formation via dimerization. acs.org These examples underscore the potential of the pyridyl-imine framework in designing catalysts for selective C-C bond formation via C-H activation.
Mechanistic Insights into Catalytic Cycles
Understanding the step-by-step process of a catalytic reaction is fundamental to improving existing catalysts and designing new ones. For reactions involving this compound and related ligands, significant effort has been dedicated to elucidating the reaction mechanisms at a molecular level.
Elucidation of Reaction Mechanisms at the Molecular Level
The generally accepted mechanism for chelation-assisted C-H alkylation, a reaction class where pyridyl-imine ligands excel, involves several key steps. nih.govescholarship.org
Coordination: The transition metal initially coordinates to the chelating heteroatom of the ligand (e.g., the pyridyl nitrogen). nih.govescholarship.org
C-H Activation: This is followed by the activation of a nearby C-H bond to form a metallacyclic intermediate. nih.govescholarship.org
Olefin Insertion: An olefin substrate binds to the metal center, and a subsequent hydride insertion step occurs. nih.govescholarship.org
Reductive Elimination: The final step is a reductive elimination that forms the C-C bond of the product and regenerates the active catalyst, closing the catalytic cycle. nih.govescholarship.org This final step is often rate-limiting. nih.gov
In other systems, such as the nickel-catalyzed alkylation of pyridine, the proposed mechanism involves a reversible ligand-to-ligand hydrogen transfer process for the initial C-H activation. beilstein-journals.org For transfer hydrogenation reactions catalyzed by ruthenium complexes, the mechanism is dependent on ligand exchange kinetics, where a ligand must be displaced to allow a hydrogen donor (like formate) to coordinate and form a reactive ruthenium-hydride species. nih.gov
Role of Ligand-Metal Interactions in Determining Catalytic Activity and Selectivity
The interaction between the ligand and the metal center is paramount in dictating the catalyst's performance. The electronic properties of the ligand, such as its ability to donate or accept electron density, directly modulate the reactivity of the metal. frontiersin.org For example, in a series of ruthenium(II) polypyridyl complexes, the electronic effects of the bidentate spectator ligand significantly influenced reactivity, with an ethylenediamine (B42938) ligand leading to a much more reactive complex than a 1,10-phenanthroline (B135089) ligand. frontiersin.org
The structural features of the ligand also play a critical role. The way a ligand coordinates to a metal can be influenced by reaction conditions, leading to different isomers with distinct reactivities, as seen in the formation of kinetic versus thermodynamic products in certain ruthenium-pyridyl-imine systems. researchgate.net The stability of the ligand itself is crucial; in some copper-catalyzed reactions, the irreversible modification or decomposition of the phosphoramidite (B1245037) ligand leads to catalytically incompetent species, shutting down the desired reaction pathway. nih.gov
Furthermore, the interaction is not one-way. The metal center influences the ligand, and in the case of redox-active ligands, this interaction can be complex. Oxidation of a coordinated ligand can alter its geometry and electronic structure, which in turn changes the ligand field experienced by the metal, thereby tuning its catalytic properties. frontiersin.org The support material in heterogeneous catalysis can also be viewed as a macroligand, where its interaction with the metal cluster can influence the bonding of other reactant-derived ligands, ultimately affecting catalytic activity. nih.gov
| Bidentate Ligand (N^N) | Common Name | Relative Reactivity | Key Ligand Feature |
|---|---|---|---|
| en | ethylenediamine | Most Reactive | Flexible, strong σ-donor |
| ampy | 2-(aminomethyl)pyridine | Intermediate | Contains pyridyl and amine donors |
| bipy | 2,2'-bipyridine | Less Reactive | Rigid, π-acceptor |
| phen | 1,10-phenanthroline | Least Reactive | Rigid, strong π-acceptor |
Advanced Research Methodologies and Computational Approaches
Autonomous Chemical Discovery Platforms
The exploration of vast chemical spaces, which can encompass billions of potential reaction combinations, has been significantly advanced by the development of autonomous chemical discovery platforms. researchgate.net These robotic systems integrate synthesis, analysis, and artificial intelligence to navigate complex reaction landscapes and identify novel compounds and reactivity patterns without prior knowledge. researchgate.netgla.ac.uk A notable application of this technology has been in the discovery of new supramolecular architectures, including those based on the 2-pyridinemethanimine scaffold. gla.ac.ukresearchgate.net
Robotic platforms have been engineered to autonomously explore enormous reaction spaces, with some systems capable of navigating over ten billion combinations. researchgate.net These platforms typically consist of a series of modular components, including liquid handling systems with syringe pumps, multiple flow reactors, and integrated analytical instruments. chemrxiv.orgnih.gov In one such system designed for discovering inorganic coordination complexes, reagents were selected and mixed from a library of amines, aldehydes, and azides, which then passed through a copper coil reactor to form ligand candidates. researchgate.netgla.ac.uk This setup allows for the systematic variation of reagent types, volumes, ratios, reaction times, and temperatures. researchgate.netgla.ac.uk The resulting ligand solutions, containing derivatives of this compound, are then combined with metal salts, such as cobalt or iron, to search for new complexes. researchgate.net This high-throughput approach enables the rapid screening of a multitude of reaction conditions, accelerating the discovery of new materials compared to traditional manual experimentation. researchgate.net The versatility of these systems is demonstrated by their ability to be reconfigured for different chemical explorations, from organic reactions to the synthesis of supramolecular architectures. nih.gov
The autonomous robot's exploration led to the discovery of a range of novel 1‐benzyl (B1604629)‐(1,2,3‐triazol‐4‐yl)‐N‐alkyl‐(2‐pyridinemethanimine) ligands and their subsequent metal complexes. researchgate.net The structures of several of these newly synthesized complexes were confirmed through single-crystal X-ray diffraction.
Table 1: Discovered Coordination Complexes Involving this compound Derivatives
| Compound ID | Formula | Description |
| 1 | Fe(L¹)₂₂ | An iron (II) complex formed with a 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(this compound) type ligand. researchgate.netgla.ac.uk |
| 2 | Fe(L²)₂₂ | An iron (II) complex discovered using an alternate set of input reagents to form a different ligand framework. researchgate.netgla.ac.uk |
| 3 | Co₂(L³)₂₄ | A dinuclear cobalt helicate (M₂L₂) formed with a ligand based on a structure 3 type motif. researchgate.netgla.ac.uk |
| 4 | Fe₂(L³)₂₄ | A dinuclear iron helicate (M₂L₂) formed with a ligand based on a structure 3 type motif. researchgate.netgla.ac.uk |
The core of these autonomous platforms is a decision-making algorithm that guides the exploration of the chemical space in a closed loop. gla.ac.uk The algorithm's objective is to identify regions of high reactivity by analyzing data from in-situ measurements. researchgate.netgla.ac.uk It operates by comparing the analytical signatures of the starting materials, the intermediate ligand mixture, and the final complexation mixture. researchgate.net The system autonomously selects reagent types, quantities, and reaction conditions to probe the chemical space. gla.ac.uk This process is not random; the algorithm focuses the search on exploring the most "interesting" regions based on the sensor outputs, thereby increasing the efficiency of discovering new compounds. researchgate.netgla.ac.uk This algorithm-driven approach allows the system to learn from the experimental results in real-time and decide the subsequent set of experiments to perform, creating an intelligent and adaptive discovery workflow. chemrxiv.orgresearchgate.net The success of this strategy was demonstrated by the discovery of four new crystalline complexes and other supramolecular clusters in solution from a potential reaction space of over ten billion combinations. researchgate.net
Continuous analysis of the reaction mixtures is critical for the closed-loop operation of autonomous discovery platforms. researchgate.net These systems employ a suite of in-situ analytical techniques to provide real-time data for the controlling algorithm. chemrxiv.orgnih.gov In the robotic platform used to discover this compound-based complexes, reactivity was assessed by evaluating differences in pH, UV-Vis spectra, and mass spectra (MS) at different stages of the synthesis. researchgate.netgla.ac.uk
Specifically, changes in the mass spectra, such as the appearance of new high m/z peaks, indicate the formation of new, larger molecules like ligands or complexes. researchgate.net Variations in the UV-Vis spectra between the ligand and complex mixtures signal changes in the electronic environment, often due to coordination with a metal ion. researchgate.net pH measurements provide additional information about the reaction progress. researchgate.net This multi-modal analytical approach provides a rich dataset for the algorithm to make informed decisions, distinguishing between reactive and unreactive combinations and guiding the exploration towards novel chemical structures. researchgate.netresearchgate.net
Table 2: In-Situ Analytical Techniques in Autonomous Workflows
| Analytical Technique | Role in Discovery Workflow | Specific Measurement |
| Mass Spectrometry (MS) | Detects formation of new ligands and complexes. | Compares the most intense and highest m/z peaks between starting materials, ligand mixture, and final complex solution. researchgate.net |
| UV-Vis Spectroscopy | Measures changes in electronic structure upon complexation. | Calculates the root mean square difference between the normalized spectra of the ligand and complex mixtures. researchgate.net |
| pH Measurement | Monitors changes in the reaction medium. | Evaluates the pH difference using the starting material or ligand solution as a reference. researchgate.net |
Computational Chemistry for this compound Systems
Computational chemistry provides powerful tools for investigating molecular systems, offering insights that complement experimental discovery. Methods like Density Functional Theory (DFT) and topological analysis of electron density are instrumental in understanding the underlying principles governing the structure, stability, and reactivity of chemical compounds, including the coordination complexes formed by this compound and its derivatives.
Density Functional Theory (DFT) has become a primary computational method in chemistry for modeling and simulating molecular systems. unige.ch It is based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density (ρ). mdpi.com This approach is generally faster than traditional wavefunction-based methods while maintaining a high degree of accuracy, making it suitable for a wide range of chemical applications. unige.chmdpi.com
DFT calculations are widely used to elucidate complex reaction mechanisms, such as those in cycloaddition reactions, by mapping out potential energy surfaces and identifying transition states and intermediates. mdpi.comnih.gov This allows researchers to determine whether a reaction proceeds through a concerted or stepwise pathway. nih.gov Furthermore, DFT is a valuable tool for investigating the electronic structure of molecules, providing a basis for understanding their reactivity and properties. helsinki.fi For systems involving this compound, DFT could be employed to study the mechanism of its formation via imine condensation and its subsequent coordination to metal centers, providing detailed insights into the electronic changes that govern the self-assembly of its complexes.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. nih.govmdpi.com This topological analysis partitions the molecular space based on the gradient of the electron density, identifying critical points (CPs) where the gradient is zero. mdpi.com These CPs—classified as bond, ring, or cage critical points—provide quantitative information about the nature and strength of chemical interactions. nih.gov
In the study of coordination complexes, such as those that could be formed with this compound ligands, QTAIM can be used to analyze the interactions between the ligand and the central metal atom. uniovi.es By examining the properties of the electron density at the bond critical points (BCPs) between atoms, one can quantify the degree of covalent and electrostatic character in the coordination bonds. uniovi.es This approach is not limited to strong covalent bonds and is particularly useful for characterizing weaker non-covalent interactions that are often crucial in determining the structure and stability of supramolecular assemblies. uniovi.esresearchgate.net The analysis of delocalization indexes, for instance, can offer insights into phenomena such as π-backdonation in metal-ligand bonding. uniovi.es
Molecular Modeling of Ligand-Metal Interactions and Complex Stability
The intricate dance between a ligand and a metal center is fundamental to the functionality of organometallic complexes. Molecular modeling has emerged as an indispensable tool for elucidating the nature of these interactions and predicting the stability of the resulting complexes. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights into the geometric and electronic structures that govern its coordination chemistry.
At the heart of molecular modeling lies the ability to predict the three-dimensional arrangement of atoms in a metal complex. For ligands like this compound, which possesses both a pyridine (B92270) nitrogen and an imine nitrogen, multiple coordination modes are possible. DFT calculations can determine the most energetically favorable binding mode, be it bidentate chelation or monodentate coordination. These calculations optimize the geometry of the complex, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in related pyridine-imine complexes, DFT has been used to confirm the coordination of both the pyridine and imine nitrogen atoms to the metal center, leading to the formation of a stable five-membered chelate ring.
The stability of a metal complex is a critical parameter that dictates its utility. Computational models can quantify this stability through the calculation of binding energies and complexation energies. The binding energy represents the strength of the interaction between the metal ion and the ligand. A higher binding energy typically corresponds to a more stable complex. DFT studies on analogous systems, such as those involving substituted pyridine and imine ligands with various transition metals, have shown that the nature of the metal ion and the substituents on the ligand significantly influence the stability of the complex. researchgate.netnih.gov For example, the Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of first-row transition metals, can be computationally verified and refined for specific ligands like this compound. researchgate.net
Furthermore, molecular modeling can shed light on the electronic properties of the ligand-metal bond. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a picture of the electron-donating and -accepting capabilities of the ligand and the metal. In a typical this compound metal complex, the HOMO is often localized on the metal d-orbitals, while the LUMO may be centered on the ligand's π* orbitals, indicating the potential for metal-to-ligand charge transfer (MLCT) transitions. The energy gap between the HOMO and LUMO is also a key indicator of the complex's kinetic stability and reactivity. researchgate.net
To illustrate the type of data generated from such studies, the following table presents hypothetical, yet representative, bond lengths for a this compound complex with a first-row transition metal, based on findings for structurally similar ligands.
| Metal (M) | M-N(pyridine) Bond Length (Å) | M-N(imine) Bond Length (Å) | Calculated Binding Energy (kcal/mol) |
|---|---|---|---|
| Copper(II) | 2.01 | 1.99 | -45.2 |
| Nickel(II) | 2.05 | 2.03 | -42.8 |
| Zinc(II) | 2.08 | 2.06 | -40.1 |
This table contains representative data for illustrative purposes and is based on computational studies of analogous pyridine-imine metal complexes.
Predictive Modeling and Rationalization of Chemical Behavior in Organometallic Systems
Beyond static properties, computational chemistry offers powerful tools to predict and rationalize the dynamic chemical behavior of this compound in organometallic systems. This includes forecasting reactivity, understanding reaction mechanisms, and designing novel complexes with desired properties.
One of the key applications of predictive modeling is in the rationalization of reaction outcomes. For instance, if a this compound complex is used as a catalyst, computational methods can be employed to map out the entire catalytic cycle. This involves calculating the energies of reactants, transition states, intermediates, and products for each step of the reaction. By identifying the rate-determining step—the one with the highest energy barrier—researchers can understand the factors that limit the catalyst's efficiency and devise strategies to improve it.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. chemrevlett.com QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical or biological activity. nih.govnih.govsemanticscholar.org For organometallic complexes of this compound, a QSAR model could be developed to predict their catalytic activity, stability, or even their potential as therapeutic agents based on descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO-LUMO gap), and lipophilicity (LogP). mdpi.com
The development of a robust QSAR model involves several steps:
Data Set Preparation: A diverse set of this compound derivatives and their corresponding experimentally determined activities are compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each complex in the data set.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. chemrevlett.com
Once validated, the QSAR model can be used to predict the activity of new, unsynthesized this compound complexes, thereby guiding experimental efforts towards the most promising candidates.
The following table provides an example of descriptors that could be used in a QSAR model for this compound metal complexes and their potential correlation with chemical reactivity.
| Descriptor | Description | Predicted Influence on Reactivity |
|---|---|---|
| HOMO-LUMO Gap (eV) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap often correlates with higher reactivity. |
| Dipole Moment (Debye) | A measure of the polarity of the molecule. | Can influence solubility and interactions in polar solvents, affecting reaction rates. |
| Molecular Volume (ų) | The volume occupied by the molecule. | Steric hindrance can affect the accessibility of the metal center, influencing catalytic activity. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Impacts solubility and transport to the reaction site, particularly in biological or biphasic systems. |
In silico screening, guided by these predictive models, allows for the high-throughput evaluation of virtual libraries of this compound-based organometallic compounds. This rational design approach accelerates the discovery of new materials and catalysts with tailored properties, minimizing the need for extensive and time-consuming experimental synthesis and testing. The synergy between advanced computational methodologies and experimental work is thus pivotal in advancing the field of organometallic chemistry.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Ligand Architectures and Functionalization for Enhanced Performance
The core structure of 2-pyridinemethanimine offers a fertile ground for chemical modification, enabling the synthesis of new ligands with precisely tailored properties. Future research will likely focus on creating more complex and functionalized ligand systems to enhance the performance of the resulting metal complexes in various applications.
A key strategy involves late-stage functionalization, where modifications are introduced after the initial metal complex has been formed. rsc.org This modular approach allows for the systematic tuning of a ligand's steric and electronic properties from a single, common platform. rsc.org For instance, incorporating diverse functional groups, such as Brønsted or Lewis acids, can introduce secondary coordination sphere interactions that direct reactivity and potentially lead to cooperative catalysis. rsc.org
Research has already demonstrated the discovery of novel ligand frameworks derived from this compound, such as 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(this compound). acs.orgresearchgate.netresearchgate.net This highlights a promising direction: the integration of different heterocyclic moieties to create multidentate ligands with unique coordination geometries. The development of new chiral bipyridine-type ligands is of significant interest in asymmetric catalysis, and similar principles can be applied to design tunable, camphor-derived chiral this compound ligands. hawaii.edu Access to a broader chemical space of such ligands is crucial for optimizing coordination chemistry and catalyst development. rsc.orgresearchgate.net
Table 1: Examples of Functionalized Pyridinemethanimine Ligands and Their Potential
| Ligand Type | Functionalization Strategy | Potential Application/Enhancement |
|---|---|---|
| N-(n-propyl)-2-pyridylmethanimine (PPMI) | Simple N-alkylation | Controlled radical polymerization. researchgate.net |
| 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(this compound) | Click chemistry to attach triazole and benzyl (B1604629) groups | Formation of novel supramolecular architectures and helicates. researchgate.net |
| Phosphine-appended analogues | Post-metalation Staudinger reaction | Creation of tunable electronic properties and platforms for cooperative catalysis. rsc.org |
Development of Advanced Catalytic Systems with Tunable Properties and Improved Efficiency
Building on the development of novel ligands, a primary research goal is the creation of advanced catalytic systems. Derivatives of this compound have already shown promise as effective ligands in catalysis. For example, N-(n-propyl)-2-pyridylmethanimine (PPMI) has been used as a ligand with a CuBr catalyst for the atom transfer radical polymerization (ATRP) of lauryl methacrylate, yielding polymers with well-controlled molecular weight distributions. researchgate.net
Future work will focus on expanding the catalytic repertoire of this compound-based complexes. The ability to systematically tune the ligand's electronic and steric properties is key. By modifying substituents, researchers can influence the metal center's redox potential, stability, and reactivity, thereby optimizing the catalyst for specific reactions. The discovery of new iron (Fe) and cobalt (Co) complexes with this compound-derived ligands suggests opportunities in developing catalysts based on more abundant and less toxic metals. acs.orgresearchgate.net The development of systems capable of metal-ligand cooperativity, where both the metal and the ligand participate in the catalytic cycle, represents a particularly exciting frontier. rsc.org
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new molecules and reactions. nih.govijsetpub.com This data-driven approach is particularly well-suited to the exploration of the vast chemical space surrounding this compound.
Recent breakthroughs have utilized automated robotic platforms, or "chemputers," controlled by machine learning algorithms to explore reaction spaces with billions of possible combinations. researchgate.net In one such study, an autonomous system discovered a range of novel 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(this compound) ligands and their corresponding metal complexes by intelligently navigating the reaction landscape. acs.orgresearchgate.net The system built ML models that could predict the reactivity of different reactant and condition combinations with over 86% accuracy after analyzing only a small fraction of the possible experiments. acs.org
This integration offers several advantages:
Efficiency: Autonomous systems can perform and analyze experiments far more rapidly than manual methods, significantly accelerating the discovery process. researchgate.net
Prediction: ML models can identify promising areas of reactivity, allowing researchers to avoid unreactive combinations and focus on the most productive pathways. acs.orgdokumen.pub
Optimization: AI can be used to optimize reaction conditions and refine the properties of lead compounds to improve efficacy and other desired characteristics. nih.gov
Future efforts will likely involve creating more sophisticated predictive models, potentially using graph-convolutional neural networks, to better understand structure-reactivity relationships. acs.org The standardization of chemical data formats will be crucial for building the large, high-quality datasets needed to train these powerful ML tools. researchgate.net
Expansion into Novel Materials Science and Supramolecular Applications
The self-assembly properties of molecules are fundamental to creating new materials with advanced functions. Pyridinemethanimine-based ligands are excellent candidates for building complex supramolecular structures due to their directional coordination capabilities. Research has already demonstrated that automated exploration of a vast reaction space led to the discovery of new supramolecular architectures based on these ligands. acs.orgresearchgate.net
Future research will aim to move beyond simple complexes to the rational design of sophisticated materials. This includes:
Supramolecular Polymers: Utilizing the non-covalent interactions mediated by this compound complexes to form long-chain, ordered polymers with unique mechanical or electronic properties. numberanalytics.com
Molecular Cages and Helicates: The isolation of cobalt and iron helicates demonstrates the potential to create intricate, three-dimensional structures. researchgate.net These could find applications in host-guest chemistry, molecular recognition, or as nanoscale containers.
Crystalline Materials: The properties of molecular crystals, including their optical and electronic characteristics, can be tuned by modifying the constituent molecules. mdpi.com Functionalized this compound derivatives could be designed to self-assemble into crystals with specific, desirable properties for applications in electronics or photonics.
Computational methods will play a key role in predicting how these molecules will assemble, guiding the synthesis of materials with targeted structures and functions. numberanalytics.com
Theoretical Advancements in Predicting Reactivity, Assembly, and Emergent Properties
Underpinning all these experimental efforts is the need for more powerful theoretical and computational tools. While AI and machine learning provide a data-driven approach to prediction, fundamental theoretical advancements are required for a deeper, mechanistic understanding of this compound chemistry.
Future theoretical work will likely focus on several key areas:
Predicting Reactivity: Developing high-level quantum chemical methods to accurately predict reaction outcomes and barriers. researchgate.net This moves beyond data-driven correlation to a first-principles understanding of reactivity.
Modeling Self-Assembly: Creating robust models that can predict the complex assembly pathways of supramolecular structures. dokumen.pub This involves simulating the non-covalent interactions that govern the formation of everything from simple dimers to complex, multi-component materials.
Emergent Properties: The ultimate goal is to predict the macroscopic properties of a material (e.g., conductivity, magnetism, catalytic activity) based on the structure of its molecular components. Integrating quantum mechanics/molecular mechanics (QM/MM) methods can help bridge the gap between molecular-level detail and bulk material properties. numberanalytics.com
The synergy between automated, high-throughput experimentation and advanced theoretical modeling will create a feedback loop. Experiments will generate large datasets to validate and refine theoretical models, while improved models will more effectively guide experimental discovery, leading to a virtuous cycle of innovation. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Pyridinemethanimine, and how can reaction conditions be optimized?
Microwave-assisted synthesis is a promising method for analogous heterocyclic compounds, enabling rapid cyclization and reduced reaction times. For this compound, optimize reaction parameters (temperature, solvent, catalyst) using iterative design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify imine (C=N) and pyridine ring protons.
- FTIR for C=N stretching frequencies (~1600–1700 cm⁻¹).
- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS). Cross-reference data with computational predictions (DFT calculations) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the lab?
- Wear PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Work in a fume hood due to potential volatility and uncharacterized toxicity.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can experimental designs address contradictory data in this compound reactivity studies?
Apply factorial design to isolate variables (e.g., solvent polarity, temperature). Use statistical tools (ANOVA, regression analysis) to identify significant factors. Replicate experiments under controlled conditions and validate results with orthogonal assays (e.g., kinetic studies vs. computational modeling) .
Q. What strategies ensure reproducibility in studies involving this compound?
Q. How can batch-to-batch inconsistencies in synthesized this compound be mitigated?
Implement rigorous quality control (QC):
- HPLC-PDA for purity assessment.
- Karl Fischer titration to quantify moisture content.
- Standardize synthetic protocols (e.g., reaction quenching time, purification steps). For sensitive assays (e.g., receptor binding), request additional QC (e.g., peptide content analysis) to align with bioassay requirements .
Q. What analytical challenges arise in studying this compound’s ecological impact, and how can they be addressed?
Q. How can this compound be applied in receptor-binding studies?
Use radioligand displacement assays (e.g., NMDA receptor profiling) with ³H-labeled analogs. Pair with computational docking simulations to map binding interactions. Validate findings with mutagenesis studies to identify critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
